Alpha-Helical corticotropin-releasing factor (9-41) is synthesized based on the natural corticotropin-releasing factor, which is produced in the hypothalamus. The compound is classified under neuropeptides and is particularly noted for its role in modulating stress-related responses in the body. Its CAS number is 99658-03-4, and it has a molecular formula of C₁₆₆H₂₇₄N₄₆O₅₃S₂, indicating a complex structure with multiple amino acids contributing to its functionality .
The synthesis of alpha-helical corticotropin-releasing factor (9-41) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The final product typically exhibits high purity (>97%) as confirmed by analytical techniques such as mass spectrometry .
The molecular structure of alpha-helical corticotropin-releasing factor (9-41) features an alpha-helical conformation that is crucial for its interaction with corticotropin-releasing factor receptors.
Alpha-helical corticotropin-releasing factor (9-41) participates in several chemical interactions primarily through its binding to specific receptors.
The mechanism of action for alpha-helical corticotropin-releasing factor (9-41) involves its competitive inhibition at the corticotropin-releasing factor receptors.
Alpha-helical corticotropin-releasing factor (9-41) exhibits several notable physical and chemical properties.
Alpha-helical corticotropin-releasing factor (9-41) has several scientific applications primarily in research related to stress physiology and neuropharmacology.
Alpha-helical corticotropin-releasing factor (9-41) (αh-CRF(9-41)) represents a pivotal pharmacological tool in neuroendocrinology, specifically engineered as a competitive antagonist of corticotropin-releasing factor (CRF) receptors. This 33-amino acid peptide, derived from the native 41-amino acid CRF structure, embodies a rational deletion strategy (removal of N-terminal residues 1-8) combined with strategic substitutions to stabilize an α-helical conformation critical for receptor binding [8] [9]. Its development marked a transformative advancement, enabling researchers to selectively block CRF signaling pathways with unprecedented precision. By antagonizing both CRF receptor type 1 (CRF₁R) and type 2 (CRF₂R), albeit with differential affinity (Ki = 17 nM for human CRF₁R, 5 nM for rat CRF₂α, and 0.97 nM for mouse CRF₂β) [9] [10], αh-CRF(9-41) has facilitated the dissection of CRF's multifaceted roles in stress physiology, behavior, and autonomic regulation. Its enduring significance lies in its ability to probe causal relationships between CRF activation and downstream physiological effects across central and peripheral systems.
The genesis of αh-CRF(9-41) is inextricably linked to the isolation and characterization of CRF itself. Following Vale's landmark identification of ovine CRF in 1981 [5], intense efforts focused on developing receptor antagonists to decipher CRF's physiological roles. Early structure-activity relationship (SAR) studies revealed that the N-terminal segment (residues 1-8) of native CRF was essential for receptor activation but dispensable for binding. This insight led to the synthesis of truncated analogs, culminating in αh-CRF(9-41) – a molecule designed to competitively occupy CRF receptors without initiating signal transduction [3] [8].
Key milestones in its development include:
Table 1: Key Properties of Alpha-Helical CRF (9-41)
Property | Detail |
---|---|
Amino Acid Sequence | H-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Met-Leu-Glu-Met-Ala-Lys-Ala-Glu-Gln-Glu-Ala-Glu-Gln-Ala-Ala-Leu-Asn-Arg-Leu-Leu-Leu-Glu-Glu-Ala-NH₂ [9] [10] |
Molecular Weight | 3826.34 g/mol |
Receptor Affinity (Ki) | CRF₁: ~17 nM (human), CRF₂α: ~5 nM (rat), CRF₂β: ~0.97 nM (mouse) |
Primary Mechanism | Competitive antagonist of CRF₁R and CRF₂R |
Table 2: Historical Milestones in Alpha-Helical CRF (9-41) Research
Year | Milestone | Significance |
---|---|---|
1981 | Isolation and characterization of ovine CRF by Vale et al. [5] | Provided the foundational peptide structure for antagonist development. |
1989 | αh-CRF(9-41) shown to block central NA-induced ACTH secretion [1] | Established role of endogenous CRF in HPA axis activation by catecholamines. |
1993 | Characterization of CRF-induced autonomic/EEG effects reversed in rabbits [2] | Demonstrated central antagonism beyond HPA axis modulation. |
2012 | Identification of limitations in reversing chronic visceral hypersensitivity [7] | Highlighted context-dependent efficacy of CRF receptor blockade. |
Alpha-helical CRF(9-41) has been instrumental in elucidating the complex circuitry and diverse physiological functions governed by CRF signaling. Its application across experimental paradigms has revealed CRF's roles far beyond its canonical function in HPA axis activation:
HPA Axis Specificity: By blocking CRF-induced ACTH release without affecting baseline secretion [1], αh-CRF(9-41) provided critical evidence for the tonic role of endogenous CRF in stress-induced, but not basal, glucocorticoid output. This established a fundamental principle of HPA axis regulation: CRF is essential for mounting the stress response but shares regulatory duties (e.g., with arginine vasopressin) under basal conditions.
Central Behavioral Integration: Studies using central (intracerebroventricular or site-specific) administration of αh-CRF(9-41) revealed CRF's direct neuromodulatory effects. It reversed CRF-potentiated acoustic startle responses and fear-conditioned freezing behaviors [9], directly implicating endogenous CRF signaling in anxiety-like states. Furthermore, its ability to block CRF-induced inhibition of food intake [9] [10] uncovered CRF's role as a central satiety and stress-anorexia signal, linking emotional state to metabolic regulation.
Autonomic & Physiological Regulation: Beyond behavior, αh-CRF(9-41) administration reversed CRF-induced autonomic changes in animal models. In rabbits, it rapidly normalized CRF-mediated decreases in cortical EEG power spectrum, hyperthermia, tachypnea, and biphasic heart rate changes [2]. This highlighted CRF's role as a master coordinator of integrated stress responses across neurophysiological domains.
Peripheral Inflammatory & Visceral Pathways: Crucially, αh-CRF(9-41) helped identify divergent roles for central vs. peripheral CRF receptors. While effectively preventing stress-induced mast cell degranulation and visceral hypersensitivity in maternally separated rats when administered before stress, it failed to reverse established hypersensitivity [7]. This key finding suggested that chronic stress triggers CRF-independent mechanisms downstream of initial mast cell activation, reshaping understanding of stress-related gastrointestinal disorders like IBS.
Molecular Mechanisms of Receptor Antagonism: Structural analyses revealed that αh-CRF(9-41) binds the extracellular domain (N-domain) of CRF receptors with high affinity, competitively preventing the engagement of the native agonist's C-terminal segment with the receptor's juxtamembrane (J-domain) required for full activation [8] [10]. This "two-domain" binding model, where antagonists primarily occupy the N-domain without facilitating the conformational change needed for G-protein coupling, was substantiated using this peptide. NMR studies confirm its stable α-helical structure from residues 9 to 41, crucial for mimicking the bioactive conformation of CRF while lacking the N-terminal activation epitope [8].
Table 3: Physiological Systems Probed Using Alpha-Helical CRF (9-41) Antagonism
System/Process | Effect of αh-CRF(9-41) Blockade | Implication |
---|---|---|
HPA Axis Activation | Blocks stress-induced ACTH/cortisol rise; minimal effect on basal levels [1] | Confirms CRF as primary mediator of stress-induced HPA activation. |
Anxiety/Fear Behaviors | Reverses CRF-potentiated startle and conditioned fear responses [9] | Implicates endogenous CRF in acute anxiety states. |
Food Intake | Blocks CRF-induced anorexia [9] [10] | Links CRF signaling to stress-related appetite suppression. |
Autonomic Function | Reverses CRF-induced EEG changes, hyperthermia, tachypnea, cardiac effects [2] | Demonstrates CRF's role in integrated physiological stress responses. |
Visceral Sensitivity | Prevents, but does not reverse, chronic stress-induced hypersensitivity in gut [7] | Suggests CRF initiates, but doesn't maintain, chronic gut hypersensitivity. |
Neurotransmitter Release | Modulates CRF-evoked amino acid release in amygdala [9] | Reveals site-specific neuromodulatory actions of CRF. |
The legacy of αh-CRF(9-41) extends beyond its direct findings. Its limitations – particularly its relatively short half-life and lack of receptor subtype selectivity compared to later antagonists like astressin-B or non-peptide molecules – spurred the development of more refined pharmacological tools [3] [4] [8]. Furthermore, its inability to reverse certain chronic stress effects [7] highlighted the complexity and plasticity of CRF systems, suggesting irreversible neural or peripheral adaptations occur downstream of initial receptor activation in pathological states. Nevertheless, it remains a foundational tool whose application continues to clarify the intricate biology of the CRF system in health and disease.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3